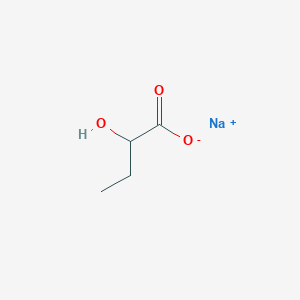

sodium;2-hydroxybutanoate

Description

BenchChem offers high-quality sodium;2-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Tale of Two Hydroxybutyrates: A Technical Guide to the Metabolism of Sodium 2-Hydroxybutyrate and Beta-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, small molecules often tell profound stories about the physiological and pathological state of an organism. Among these are the four-carbon hydroxy acids, sodium 2-hydroxybutyrate (2-HB) and beta-hydroxybutyrate (BHB). While structurally similar, their metabolic origins, physiological roles, and clinical implications are markedly distinct. Beta-hydroxybutyrate is widely recognized as a primary energy carrier, synthesized from fats during periods of low glucose availability, and a potent signaling molecule.[1] In contrast, 2-hydroxybutyrate has more recently emerged from the shadow of its well-known isomer, primarily as a sensitive biomarker for metabolic stress, including insulin resistance and oxidative stress.[2][3]

This technical guide provides an in-depth, comparative analysis of the metabolism of these two critical molecules. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of facts, offering instead a causal narrative that explains the "why" behind the metabolic pathways, analytical choices, and physiological consequences. This document will serve as a foundational resource for researchers seeking to understand and investigate the nuanced roles of 2-HB and BHB in health and disease.

I. Comparative Metabolic Pathways: A Story of Two Origins

The metabolic pathways of 2-HB and BHB are fundamentally different, reflecting their distinct roles in cellular metabolism. BHB is a product of a primary energy-generating pathway, while 2-HB is largely a byproduct of other essential metabolic processes that becomes more prominent under conditions of metabolic stress.

A. Beta-Hydroxybutyrate (BHB): The Ketogenic Pathway

The synthesis of BHB, known as ketogenesis, is a well-defined pathway that occurs predominantly in the mitochondria of liver cells.[4] This pathway is tightly regulated by hormonal signals, primarily a low insulin-to-glucagon ratio, which signals a state of low glucose availability.[5][6]

The primary steps of ketogenesis are as follows:

-

Fatty Acid Oxidation: In response to low insulin and high glucagon, fatty acids are mobilized from adipose tissue and transported to the liver. Through beta-oxidation, these fatty acids are broken down into acetyl-CoA.

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.[7]

-

Synthesis of HMG-CoA: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase.[7]

-

Formation of Acetoacetate: HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA.[7]

-

Reduction to Beta-Hydroxybutyrate: Finally, acetoacetate is reduced to D-beta-hydroxybutyrate in a reversible reaction catalyzed by beta-hydroxybutyrate dehydrogenase (BDH1), which utilizes NADH as a reducing agent.[8]

Once synthesized, BHB is released into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is converted back to acetyl-CoA (ketolysis) to be used as an energy source in the tricarboxylic acid (TCA) cycle.[9]

B. Sodium 2-Hydroxybutyrate (2-HB): A Marker of Metabolic Inefficiency

The synthesis of 2-HB is not a primary energy-generating pathway but rather a metabolic "overflow" that becomes more pronounced under conditions of oxidative stress and when there is an imbalance in amino acid metabolism.[3] Its production is primarily linked to the catabolism of the amino acids L-threonine and L-methionine, as well as the synthesis of glutathione (GSH).[2][3]

The key steps leading to 2-HB formation are:

-

Formation of Alpha-Ketobutyrate (α-KB): The catabolism of both threonine and methionine converges on the production of alpha-ketobutyrate (also known as 2-oxobutanoate).[10][11]

-

Threonine Catabolism: Threonine is converted to α-KB by the enzyme threonine dehydratase.[12]

-

Methionine Catabolism and Glutathione Synthesis: In states of oxidative stress, there is an increased demand for the antioxidant glutathione. The synthesis of cysteine, a precursor for glutathione, from methionine via the transsulfuration pathway also generates α-KB as a byproduct.[2]

-

-

Reduction to 2-Hydroxybutyrate: When the cellular NADH/NAD+ ratio is elevated, as can occur with increased fatty acid oxidation, the excess α-KB is reduced to 2-HB. This reaction is catalyzed by lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase (2HBDH).[10]

The catabolism of 2-HB involves its oxidation back to α-KB, which is then decarboxylated by the branched-chain alpha-keto acid dehydrogenase complex to form propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.[3]

C. Comparative Regulation and Kinetics

The differential regulation of these two pathways is a key aspect of their distinct physiological roles.

| Feature | Sodium 2-Hydroxybutyrate (2-HB) | Beta-Hydroxybutyrate (BHB) |

| Primary Precursors | L-Threonine, L-Methionine[3] | Fatty Acids[4] |

| Primary Site of Synthesis | Liver and other tissues[3] | Liver[4] |

| Hormonal Regulation | Indirectly influenced by insulin and glucagon via regulation of amino acid metabolism and glutathione synthesis.[2][10] | Directly regulated by low insulin and high glucagon levels.[4] |

| Key Inducing State | Oxidative stress, high protein/amino acid flux, insulin resistance.[2][3] | Fasting, prolonged exercise, ketogenic diet (low glucose availability).[1] |

| Plasma Half-life | Shorter, reflects rapid metabolic flux. (Limited direct human data available) | Longer, serves as a sustained energy source. (Approx. 30-40 minutes)[13][14][15] |

| Typical Circulating Levels | Low (micromolar range)[16] | Variable; low in fed state, can reach millimolar levels in ketosis.[17][18][19] |

II. Signaling Functions: Beyond Energy Metabolism

Both 2-HB and BHB have emerged as important signaling molecules, capable of influencing cellular processes beyond their roles as metabolic intermediates.

A. Beta-Hydroxybutyrate: An Epigenetic and Receptor-Mediated Regulator

BHB is a well-established signaling molecule with several known mechanisms of action:

-

Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I histone deacetylases (HDACs).[2] By inhibiting HDACs, BHB promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[2]

-

G-Protein Coupled Receptor (GPCR) Agonism: BHB is a ligand for at least two GPCRs:

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2 or GPR109A): Activation of HCAR2 in adipocytes inhibits lipolysis, creating a negative feedback loop that can regulate fatty acid availability for ketogenesis.[1][8]

-

Free Fatty Acid Receptor 3 (FFAR3 or GPR41): The interaction of BHB with FFAR3 is more complex and may be involved in modulating sympathetic nervous system activity.[1]

-

B. 2-Hydroxybutyrate: An Emerging Signaling Molecule

The signaling roles of 2-HB are less well-defined but are an active area of research. Recent evidence suggests that 2-HB can act as a feedback regulator of metabolism:

-

Inhibition of Branched-Chain Aminotransferase (BCAT): Studies have shown that 2-HB can inhibit branched-chain aminotransferase enzymes.[11] This action can modulate the degradation of branched-chain amino acids (BCAAs), which has implications for muscle metabolism and fatigue.[11]

-

HDAC Inhibition and GPCR Activation: Currently, there is limited direct evidence to suggest that 2-HB is a potent HDAC inhibitor or a ligand for specific GPCRs in the same manner as BHB. Some studies have not been able to identify significant HDAC inhibitory activity for R-β-hydroxybutyrate, a close structural relative.

III. Analytical Methodologies: A Guide to Quantification

Accurate quantification of 2-HB and BHB is essential for understanding their roles in metabolism. The two most powerful and commonly used techniques in metabolomics are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A. LC-MS/MS for Targeted Quantification

LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices.

Experimental Protocol: Quantification of 2-HB and BHB in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of a cold (-20°C) organic solvent mixture (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard for both 2-HB (e.g., 2-hydroxybutyrate-d3) and BHB (e.g., D-β-hydroxybutyrate-d4). The internal standards are critical for correcting for matrix effects and variations in extraction efficiency.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is often suitable. For better retention of these polar molecules, a hydrophilic interaction liquid chromatography (HILIC) column can also be used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is 3-5 minutes.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for these acidic molecules.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and a specific product ion generated by fragmentation.

-

2-HB MRM Transition: m/z 103 -> m/z 57 (or other suitable fragment)

-

BHB MRM Transition: m/z 103 -> m/z 59 (or other suitable fragment)

-

-

The use of specific transitions for each analyte and its corresponding internal standard allows for highly selective and accurate quantification.

-

B. NMR Spectroscopy for Metabolomic Profiling

NMR spectroscopy is a powerful, non-destructive technique that allows for the simultaneous detection and quantification of a wide range of metabolites in a single experiment.

Experimental Protocol: NMR Analysis of 2-HB and BHB in Human Serum

-

Sample Preparation:

-

Ultrafiltration: To remove macromolecules, serum can be ultrafiltered through a low molecular weight cutoff filter (e.g., 3 kDa). This is a simple method but can lead to underestimation of metabolites that are protein-bound.

-

Protein Precipitation (Alternative): As with LC-MS/MS, precipitation with a solvent like methanol can be used.

-

To 400 µL of serum filtrate or supernatant, add 200 µL of a D₂O-based buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS). D₂O provides a field frequency lock, and the buffer controls the pH, which is crucial as chemical shifts can be pH-dependent.

-

Transfer the final mixture to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for sufficient resolution and sensitivity.

-

Pulse Sequence: A one-dimensional ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression (e.g., NOESY-presat or CPMG).[19] The Carr-Purcell-Meiboom-Gill (CPMG) sequence is particularly useful for attenuating broad signals from any remaining macromolecules, improving the visualization of small molecule signals.

-

-

Data Analysis:

-

Identification: Metabolites are identified by comparing the chemical shifts and multiplicities of their signals to reference spectra in databases (e.g., HMDB, BMRB).

-

2-HB: Look for characteristic signals, including a triplet around 0.9 ppm and a quartet around 4.1 ppm.

-

BHB: Look for a doublet around 1.2 ppm and a multiplet around 4.1 ppm.

-

-

Quantification: The concentration of each metabolite is determined by integrating the area of its characteristic peak(s) and comparing it to the integral of the known concentration of the internal standard.

-

Sources

- 1. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin and glucocorticoid dependence of hepatic gamma-glutamylcysteine synthetase and glutathione synthesis in the rat. Studies in cultured hepatocytes and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin and glucagon regulation of glutathione S-transferase expression in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucagon과 insulin이 glutathione 항상성에 미치는 영향 : 세포신호전달체계 및 glutathione transport system의 역할 - Environmental Analysis Health and Toxicology : 논문 | DBpia [dbpia.co.kr]

- 9. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. glucagon.com [glucagon.com]

- 14. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalcitieshub.org [globalcitieshub.org]

- 16. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

sodium 2-hydroxybutanoate molecular weight and formula

Definitive Technical Monograph: Sodium 2-Hydroxybutanoate

Executive Summary

Sodium 2-hydroxybutanoate (also known as sodium

Part 1: Physicochemical Characterization

The accurate characterization of Sodium 2-hydroxybutanoate is critical for the preparation of calibration standards in metabolomic assays.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Sodium 2-hydroxybutanoate |

| Common Synonyms | Sodium |

| Molecular Formula | |

| Molecular Weight | 126.09 g/mol |

| CAS Number | 5094-24-6 |

| Appearance | White crystalline solid or powder |

| Melting Point | 133–135 °C (lit.)[1] |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |

| Stability | Hygroscopic; store desiccated at -20°C for long-term stability. |

Spectroscopic Identification (NMR)

Confirmation of identity should be performed using

-

0.89 ppm (Triplet, 3H): Terminal methyl group (

-

1.68 ppm (Multiplet, 2H): Methylene group (

-

3.98 ppm (dd/Multiplet, 1H): Methine proton

Part 2: Biosynthesis & Metabolic Significance

Sodium 2-hydroxybutanoate is not an arbitrary metabolite; its elevation is a specific readout of hepatic oxidative stress and glutathione demand.

Mechanism of Action:

Under conditions of oxidative stress or insulin resistance, the liver upregulates the synthesis of Glutathione (GSH) . This increases the flux of homocysteine to cysteine (via cystathionine). The cleavage of cystathionine releases

Graphviz Diagram: The Glutathione-2HB Axis The following diagram illustrates the metabolic pressure that leads to 2-HB accumulation.

Figure 1: The metabolic diversion of alpha-ketobutyrate to 2-hydroxybutyrate under conditions of hepatic glutathione stress, serving as a proxy for insulin resistance.

Part 3: Analytical Methodologies

For drug development and clinical studies, precise quantification is required. The high polarity of the salt form requires derivatization for Gas Chromatography (GC).

Protocol A: GC-MS Quantification (Standard)

This method is preferred for serum/plasma analysis due to high sensitivity.

-

Sample Prep: Spike 50

L plasma with internal standard (e.g., 2-hydroxybutyrate-d3). -

Protein Precipitation: Add 150

L cold methanol; centrifuge at 10,000 x g for 10 min. -

Evaporation: Dry the supernatant under nitrogen flow.

-

Derivatization:

-

Add 50

L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -

Incubate at 60°C for 30 minutes. This converts the hydroxyl and carboxyl groups to trimethylsilyl (TMS) esters.

-

-

Analysis: Inject 1

L into GC-MS (Splitless).-

Target Ion: m/z 147 (characteristic of

-hydroxy acid TMS derivatives).

-

Protocol B: Preparation of Sodium Salt from Acid

If only the free acid (2-hydroxybutyric acid) is available, the sodium salt must be prepared for specific biological assays requiring neutral pH.

-

Dissolution: Dissolve 1.04 g (10 mmol) of 2-hydroxybutyric acid in 10 mL of HPLC-grade water.

-

Neutralization: Slowly add 10 mL of 1.0 M NaOH solution (or stoichiometric sodium bicarbonate) while monitoring pH. Adjust final pH to 7.4.

-

Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) overnight to obtain the white sodium salt powder.

-

Validation: Verify mass increase (theoretical yield ~1.26 g) and check solubility.

Part 4: Clinical & Translational Significance

Primary Indication: Insulin Resistance (IR) Research firmly establishes 2-hydroxybutyrate as an early biomarker for IR, often elevating before fasting glucose or HbA1c levels become abnormal.

-

Mechanism: In IR, fatty acid oxidation increases, raising the mitochondrial NADH/NAD+ ratio. Concurrently, oxidative stress demands higher glutathione production.[3] This "metabolic bottleneck" forces the reduction of

-ketobutyrate to 2-hydroxybutyrate rather than its oxidation to Propionyl-CoA. -

Diagnostic Utility: It is frequently used in "global metabolomics" panels to stratify patients with pre-diabetes.

References

-

PubChem. (n.d.).[4] Sodium 2-hydroxybutanoate (Compound Summary).[1][5][6] National Library of Medicine. Retrieved from [Link]

-

Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE. Retrieved from [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000361: (R)-2-hydroxybutyric Acid.[7] Retrieved from [Link]

-

Lepage, I., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum. Metabolites.[8][9] Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Determination of the illicit drug gamma-hydroxybutyrate (GHB) in human saliva and beverages by 1H NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for 2-Hydroxybutyric acid (NP0000052) [np-mrd.org]

- 4. Sodium 3-hydroxybutyrate | C4H7NaO3 | CID 23676771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium 2-hydroxybutanoate | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bmse000361 (R)-2-hydroxybutyric Acid at BMRB [bmrb.io]

- 8. AMDB | Metabolites [amdb.online]

- 9. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathway of alpha-hydroxybutyrate production

An In-depth Technical Guide to the Metabolic Pathways of Alpha-Hydroxybutyrate Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxybutyrate (α-HB), a small organic acid, has emerged from the intricate landscape of metabolomics as a highly significant and early biomarker for insulin resistance, glucose intolerance, and systemic oxidative stress.[1][2][3][4] Unlike traditional markers of dysglycemia, which often become abnormal only after significant metabolic dysfunction has occurred, α-HB levels rise in response to subtle shifts in metabolic flux, providing a predictive window into the pathogenesis of type 2 diabetes and related cardiovascular diseases.[2][5] This guide provides a comprehensive technical overview of the core metabolic pathways governing α-HB synthesis, the regulatory mechanisms that control its production, and robust analytical methodologies for its quantification. By understanding the causality behind α-HB elevation—rooted in the interplay between amino acid catabolism, glutathione biosynthesis, and cellular redox state—researchers and drug development professionals can better leverage this biomarker for early disease detection, patient stratification, and monitoring therapeutic efficacy.

The Core Metabolic Nexus of α-HB Production

The synthesis of α-HB is not the result of a single, dedicated pathway but rather the culmination of several upstream metabolic processes that converge on a key intermediate: alpha-ketobutyrate (α-KB).[1][6] The accumulation of α-HB occurs when the production of α-KB exceeds its catabolic capacity, leading to its reduction in a reaction sensitive to the cell's redox state.[1]

Biosynthesis of the Precursor: Alpha-Ketobutyrate (α-KB)

α-KB is a central node receiving metabolic input from the catabolism of specific amino acids. The primary sources are the degradation of threonine and the transsulfuration pathway involving methionine and homocysteine.[7][8]

-

Threonine Catabolism: The essential amino acid threonine can be directly converted to α-KB and ammonia. This reaction is catalyzed by the enzyme serine/threonine dehydratase (STDH), a key process in amino acid degradation.[9][10][11][12]

-

Methionine Catabolism and the Transsulfuration Pathway: A major flux towards α-KB originates from the metabolism of methionine. Methionine is converted to homocysteine, which then enters the transsulfuration pathway. In a two-step process catalyzed by cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CTH), homocysteine is converted to cystathionine and then cleaved to yield cysteine, ammonia, and α-KB.[7][8][13][14][15] This pathway is critically important, as the cysteine produced is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[16][17]

The Redox-Sensitive Conversion of α-KB to α-HB

The final step in α-HB production is the reduction of the ketone group in α-KB to a hydroxyl group. This reaction is catalyzed by lactate dehydrogenase (LDH) and its isoform, α-hydroxybutyrate dehydrogenase (α-HBDH).[1][6][16][18]

α-Ketobutyrate + NADH + H⁺ ⇌ α-Hydroxybutyrate + NAD⁺

Crucially, this reaction is near-equilibrium and its direction is heavily influenced by the intracellular ratio of the reduced and oxidized forms of nicotinamide adenine dinucleotide (NADH/NAD⁺).[1][16] A high NADH/NAD⁺ ratio, indicative of a reductive cellular environment, drives the reaction forward, favoring the production of α-HB.[6][16][17]

The Regulatory Landscape: Why α-HB Levels Rise

The elevation of α-HB is not a random event but a direct consequence of specific metabolic states, primarily oxidative stress and increased lipid oxidation, which are hallmarks of insulin resistance.[1][3]

Oxidative Stress and Glutathione Demand

In states of metabolic stress, there is an increased production of reactive oxygen species (ROS).[16][19] To counteract this, cells upregulate the synthesis of glutathione (GSH), a critical antioxidant. This creates a high demand for cysteine, the rate-limiting precursor for GSH synthesis.[17] The cellular response is to increase the flux through the transsulfuration pathway to generate more cysteine from methionine and homocysteine. A direct and unavoidable consequence of this increased flux is the co-production of α-KB.[1][16] This surge in α-KB substrate provides the necessary precursor for α-HB synthesis.

Insulin Resistance and Increased Lipid Oxidation

Insulin resistance is characterized by impaired glucose uptake in peripheral tissues, forcing the body to rely more heavily on the oxidation of free fatty acids (FFAs) for energy.[16] The β-oxidation of FFAs in the mitochondria generates a large amount of reducing equivalents in the form of NADH and FADH₂. This influx of reducing power can saturate the electron transport chain, leading to a significant increase in the mitochondrial and cytosolic NADH/NAD⁺ ratio.[16][17] As previously discussed, this elevated NADH/NAD⁺ ratio is the primary thermodynamic driver that pushes the LDH/α-HBDH-catalyzed reduction of the excess α-KB to α-HB.[1][6]

Analytical Methodologies for α-HB Quantification

Accurate and precise quantification of α-HB is essential for its use as a biomarker in research and clinical settings. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), though simpler enzymatic methods are emerging for routine use.[20]

Gold Standard Protocol: LC-MS/MS Quantification of α-HB in Plasma

This protocol describes a robust, self-validating method for the precise measurement of α-HB. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample extraction and instrument response, thereby ensuring trustworthiness and accuracy.

Experimental Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of α-HB in a suitable solvent (e.g., 50:50 methanol:water).

-

Serially dilute the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve with at least 6-8 non-zero points (e.g., 0.5 to 40 µg/mL).[21]

-

Prepare at least three levels of QCs (low, medium, high) in the surrogate matrix from a separate stock solution to ensure unbiased validation of the calibration curve.

-

-

Sample Preparation (Protein Precipitation):

-

Causality: This step is essential to remove large protein macromolecules from the plasma, which would otherwise interfere with the chromatographic separation and contaminate the mass spectrometer.

-

To 50 µL of plasma sample, calibrator, or QC, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 2-hydroxybutyric-d3 acid).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both α-HB and its labeled internal standard. For example:

-

α-HB: Q1 103.0 -> Q3 59.0[22]

-

α-HB-d3: Q1 106.0 -> Q3 62.0 (example transition)

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (α-HB) to the internal standard (α-HB-d3) for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of α-HB in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.

-

Comparison of Analytical Methods

| Feature | LC-MS/MS | Enzymatic Assay |

| Principle | Chromatographic separation followed by mass-based detection. | Photometric or electrochemical detection following an enzyme-specific reaction. |

| Sensitivity | High (sub-µg/mL levels).[21] | Moderate to High. |

| Specificity | Very high; distinguishes isomers. | Good, but potential for cross-reactivity should be validated. |

| Throughput | Moderate; serial analysis. | High; suitable for 96-well plate format. |

| Equipment Cost | High. | Low to Moderate. |

| Expertise | Requires specialized operator. | Can be automated and run by general lab technicians. |

| Validation | Considered the "gold standard" for reference. | Shows good correlation with LC-MS/MS results.[17][20] |

| Best Use Case | Discovery research, clinical trials, reference measurements. | Routine clinical screening, high-throughput applications. |

Applications in Research and Drug Development

The understanding of α-HB's metabolic origins provides a strong rationale for its application in clinical and pharmaceutical research.

-

Early Detection and Risk Stratification: Plasma α-HB concentration is a sensitive and early indicator of metabolic dysregulation. An α-HB value of 5 µg/mL has been identified as an effective cutoff to distinguish between insulin-sensitive and insulin-resistant individuals, often before changes in fasting glucose or HbA1c are apparent.[2][23]

-

Mechanism of Action Studies: For novel therapeutics targeting metabolic pathways, monitoring α-HB can provide crucial insights into the drug's effect on oxidative stress and substrate utilization. A decrease in α-HB could indicate improved insulin sensitivity and reduced FFA oxidation.

-

Patient Monitoring: In clinical settings, tracking α-HB levels could offer a more dynamic view of a patient's response to lifestyle interventions (diet, exercise) or pharmacological treatments compared to more stable glycemic markers.

Conclusion

Alpha-hydroxybutyrate is more than a metabolic byproduct; it is a sensitive barometer of the cellular redox state and the balance between amino acid and lipid metabolism. Its production is driven by fundamental metabolic shifts—oxidative stress and increased fatty acid oxidation—that underpin the development of insulin resistance. The robust analytical methods available for its quantification, coupled with a clear understanding of its biochemical origins, position α-HB as an invaluable tool for researchers and drug developers. Leveraging α-HB can facilitate the earlier identification of at-risk individuals and provide a mechanistic biomarker for evaluating the next generation of metabolic therapies.

References

-

Gall WE, Beebe K, Lawton KA, Adam K-P, Mitchell MW, Nakhle PJ, et al. (2010) α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLoS ONE 5(5): e10883. [Link]

-

Gall WE, Beebe K, Lawton KA, Adam K-P, Mitchell MW, Nakhle PJ, et al. (2010) α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. PLOS ONE. [Link]

-

Gall WE, Beebe K, Lawton KA, et al. (2010) alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PubMed. [Link]

-

Wikipedia. α-Ketobutyric acid. Wikipedia. [Link]

-

Gall WE, et al. (2010). A Model of the biochemical relationship of α-HB biosynthesis and associated metabolic pathways with Insulin Resistance. ResearchGate. [Link]

-

Cobb J, et al. (2014). Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT. BMJ Open Diabetes Research & Care. [Link]

- Unknown. (n.d.).

-

Healthmatters.io. (n.d.). a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions. Healthmatters.io. [Link]

-

Menni C, et al. (2016). α-Hydroxybutyric Acid Is a Selective Metabolite Biomarker of Impaired Glucose Tolerance. Diabetes Care. [Link]

-

Ontosight AI. (n.d.). The Disease Detective: Uncovering the Secrets of Alpha-HDBH. Ontosight AI. [Link]

-

Yeast Metabolome Database. (n.d.). L-Threonine (YMDB00214). Yeast Metabolome Database. [Link]

-

Kim, YJ., et al. (2019). Sleep-promoting effects of threonine link amino acid metabolism in Drosophila neuron to GABAergic control of sleep drive. eLife. [Link]

-

Tan, J., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel). [Link]

-

Schaller, S., et al. (2024). Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection. PubMed. [Link]

-

Sal-Vador, C., et al. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? International Journal of Molecular Sciences. [Link]

-

Cobb, J., et al. (2014). Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT. BMJ Open Diabetes Research & Care. [Link]

-

Schaller, S., et al. (2024). Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection. PMC. [Link]

-

Phenomenex. (2020). Quantitative Analysis of GHB Using SPE & LC-MS/MS. Phenomenex. [Link]

-

Huang, H., et al. (2021). The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway. Science Advances. [Link]

-

Lesner, NP., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. PMC. [Link]

-

Adam, KP., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. PubMed. [Link]

-

Rochette, L., et al. (2023). Oxidative Stress in Type 2 Diabetes: Impacts from Pathogenesis to Lifestyle Modifications. International Journal of Molecular Sciences. [Link]

-

Wikipedia. Cystathionine beta synthase. Wikipedia. [Link]

-

Wikipedia. β-Hydroxybutyric acid. Wikipedia. [Link]

-

Lesner, NP., et al. (2020). α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells. ResearchGate. [Link]

-

Singh, S., et al. (2017). Cystathionine β-Synthase in Physiology and Cancer. PMC. [Link]

-

Rupa Health. (n.d.). a-Ketobutyric Acid. Rupa Health. [Link]

-

Pighin, D., et al. (2016). Homocysteine Metabolism Pathway Is Involved in the Control of Glucose Homeostasis: A Cystathionine Beta Synthase Deficiency Study in Mouse. PMC. [Link]

-

Croteau, E., et al. (2020). Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney. Frontiers in Nutrition. [Link]

-

Li, X., et al. (2025). Identification and Functional Analysis of Cystathionine Beta-Synthase Gene Mutations in Chinese Families with Classical Homocystinuria. MDPI. [Link]

-

Newman, JC., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition. [Link]

-

Desharnais, R., et al. (2019). A Tool for Automatic Correction of Endogenous Concentrations: Application to BHB Analysis by LC–MS-MS and GC-MS. Concordia's Spectrum. [Link]

-

Szczesny, B., et al. (2020). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. MDPI. [Link]

-

Reçber, T., et al. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]

Sources

- 1. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 3. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drc.bmj.com [drc.bmj.com]

- 5. Serum α-hydroxybutyrate (α-HB) predicts elevated 1 h glucose levels and early-phase β-cell dysfunction during OGTT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 8. a-Ketobutyric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. ymdb.ca [ymdb.ca]

- 12. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 15. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ontosight.ai [ontosight.ai]

- 19. mdpi.com [mdpi.com]

- 20. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-Hydroxybutyrate in Human Plasma

Abstract

This application note provides a detailed, step-by-step protocol for the sensitive and accurate quantification of 2-hydroxybutyrate (2-HB) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-Hydroxybutyrate has emerged as a significant early biomarker for insulin resistance, type 2 diabetes, and oxidative stress.[1][2][3] The method described herein is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for clinical and research applications. This document outlines the scientific rationale behind each step, from sample preparation to data analysis, and includes comprehensive validation parameters to ensure data integrity and trustworthiness.

Introduction: The Clinical Significance of 2-Hydroxybutyrate

2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is a small organic acid produced as a byproduct of amino acid catabolism (threonine and methionine) and glutathione biosynthesis.[1] Under conditions of metabolic stress, such as insulin resistance and increased lipid oxidation, the production of 2-HB increases.[1][4] Consequently, elevated plasma concentrations of 2-HB have been identified as a predictive biomarker for the early stages of insulin resistance and glucose intolerance, often preceding the onset of overt type 2 diabetes.[2][5] Accurate and precise measurement of 2-HB is therefore crucial for advancing our understanding of metabolic diseases and for the development of novel diagnostic and therapeutic strategies. LC-MS/MS offers unparalleled selectivity and sensitivity for this application, enabling the resolution of 2-HB from its structural isomers, such as 3-hydroxybutyrate.[5][6][7]

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the quantification of 2-hydroxybutyrate from plasma samples.

Caption: Workflow for 2-HB quantification.

Materials and Reagents

-

Analytes and Standards:

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

-

Detailed Protocol

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-HB and the internal standard (e.g., 2HB-d3) in methanol.

-

Working Standard Solutions: Serially dilute the 2-HB primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the IS primary stock solution with methanol. The optimal concentration should be determined during method development to yield a consistent and strong signal.

-

Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking the appropriate amount of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[10][11]

-

Thaw Samples: Thaw plasma samples, calibration standards, and QC samples on ice.

-

Aliquot: Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the internal standard working solution to every tube (except for blank matrix samples used to assess interferences). Vortex briefly.

-

Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.

-

Evaporate: Dry the supernatant under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 5 mM Ammonium Formate). Vortex to ensure the residue is fully dissolved.

-

Filter and Transfer: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation of 2-HB from its isomers is paramount for accurate quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating small polar molecules like 2-HB.[7]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | HILIC column with a zwitterionic stationary phase (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm). |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 5 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | 95% B (hold for 1 min), decrease to 40% B over 4 min, hold for 2 min, return to 95% B over 0.5 min, and re-equilibrate for 2.5 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Expert Insight: The use of a HILIC column is crucial for retaining the polar 2-hydroxybutyrate and separating it from other endogenous components and, importantly, its structural isomers like 3-hydroxybutyrate and γ-hydroxybutyrate, which may have the same mass-to-charge ratio.[6][7]

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be optimized for the specific instrument. Example transitions are provided below. |

| Analyte | Precursor Ion (Q1) m/z |

| 2-Hydroxybutyrate (2-HB) | 103.1 |

| 2-Hydroxybutyrate-d3 (IS) | 106.1 |

Expert Insight: Negative ion mode is preferred for the analysis of small organic acids like 2-HB as they readily deprotonate to form [M-H]⁻ ions. The MRM transition from the precursor ion (m/z 103.1) to a specific product ion (m/z 57.1) provides high selectivity and reduces background noise.[6]

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both 2-HB and the internal standard using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

-

Quantification: Calculate the concentration of 2-HB in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Method Validation

To ensure the reliability of the results, the method must be validated according to established guidelines, such as those from the FDA.[12][13] A fit-for-purpose approach to validation is recommended.[12]

Table 3: Summary of Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Linearity & Range | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). |

| Accuracy & Precision | The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ). The accuracy (% bias) should be within ±15% of the nominal value (±20% at the LLOQ).[7][11] |

| Matrix Effect | The matrix factor should be consistent across different sources of the matrix. The IS-normalized matrix factor should have a %CV ≤15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw (e.g., 3 cycles), short-term benchtop (e.g., 6 hours at room temperature), long-term frozen storage (e.g., -80°C for 3 months), and post-preparative (autosampler stability, e.g., 24 hours at 4°C).[9][11] The deviation should be within ±15% of the baseline. |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 2-hydroxybutyrate in human plasma. The protocol, from sample preparation using protein precipitation to analysis via HILIC-MS/MS, is designed for high sensitivity and selectivity. The inclusion of a stable isotope-labeled internal standard and comprehensive method validation ensures the generation of high-quality, trustworthy data. This method is a valuable tool for researchers and clinicians investigating the role of 2-hydroxybutyrate in metabolic diseases and for professionals in the field of drug development.

References

-

Spectroscopy. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]

-

Clinical Chemistry. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]

-

UNT Digital Library. (2022). Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. Retrieved from [Link]

-

OUCI. (n.d.). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). Retrieved from [Link]

-

PubMed. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. Retrieved from [Link]

-

PubMed. (2024). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue. Retrieved from [Link]

-

PLOS One. (n.d.). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. Retrieved from [Link]

-

OSTI.GOV. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article). Retrieved from [Link]

-

Medscape. (2021). Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

MDPI. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine | Request PDF. Retrieved from [Link]

-

PubMed. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Differences (µM) in quantified levels of α-hydroxybutyrate (AHB) and.... Retrieved from [Link]

-

Frontiers. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Retrieved from [Link]

-

Encyclopedia MDPI. (n.d.). 2-Hydroxybutyric Acid for Insulin Resistance. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

PubMed. (n.d.). The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Retrieved from [Link]

-

PubMed. (n.d.). Determination of human ketone body kinetics using stable-isotope labelled tracers. Retrieved from [Link]

-

Allina Health Laboratory. (n.d.). Beta hydroxybutyrate, serum/plasma. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance | Request PDF. Retrieved from [Link]

-

Diabetes Journals. (2020). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Relationship of endogenous plasma concentrations of β-hydroxy β-methyl butyrate (HMB) with frailty in community dwelling older adults with type-2 diabetes mellitus. Retrieved from [Link]

Sources

- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? (Journal Article) | OSTI.GOV [osti.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hhs.gov [hhs.gov]

- 13. fda.gov [fda.gov]

Application Note: GC-MS Analysis of Sodium 2-Hydroxybutanoate Following Silylation Derivatization

Abstract

This guide provides a comprehensive, in-depth protocol for the quantitative and qualitative analysis of sodium 2-hydroxybutanoate (also known as sodium 2-hydroxybutyrate) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of 2-hydroxybutanoic acid, direct GC-MS analysis is not feasible. This application note details a robust silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We will explore the underlying chemical principles, provide a detailed step-by-step protocol from sample preparation to data interpretation, and offer insights into optimizing GC-MS parameters for sensitive and reliable analysis. This document is intended for researchers, analytical chemists, and drug development professionals working in metabolomics, clinical diagnostics, and quality control.

Introduction: The Rationale for Derivatization

Sodium 2-hydroxybutanoate is the salt of 2-hydroxybutanoic acid, an organic acid of significant interest in clinical and metabolic research. It has been identified as a potential early biomarker for insulin resistance and type 2 diabetes mellitus.[1][2] Accurate quantification of this analyte in biological matrices is therefore crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive compound identification.[3] However, its application is limited to analytes that are volatile and thermally stable.[3] 2-hydroxybutanoic acid, like many organic acids, contains polar functional groups—a carboxylic acid (-COOH) and a secondary alcohol (-OH). These groups engage in strong intermolecular hydrogen bonding, which significantly raises the molecule's boiling point and reduces its volatility, making it unsuitable for direct GC analysis.[4][5]

To overcome this limitation, a chemical modification process known as derivatization is required.[6] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][7] For hydroxycarboxylic acids, silylation is the most widely used and effective derivatization technique.[4][8] This process replaces the active hydrogen atoms in the -COOH and -OH groups with a non-polar trimethylsilyl (TMS) group.[9][10] The resulting TMS-derivatives are highly volatile and exhibit excellent chromatographic behavior, enabling sensitive and reproducible GC-MS analysis.[8][10]

Principle of Silylation with BSTFA + TMCS

Silylation is a nucleophilic substitution reaction where an active hydrogen is displaced by a silyl group, such as the trimethylsilyl (-Si(CH₃)₃) group.[5]

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and highly versatile silylating agent.[9] It readily donates TMS groups to active hydrogens. A key advantage of BSTFA is that its by-products (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are highly volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analytes of interest.[11][12]

-

Trimethylchlorosilane (TMCS): TMCS is often added as a catalyst (typically 1-10% v/v) to enhance the silylating power of BSTFA.[11][12] While the exact mechanism is not fully elucidated, it is believed that TMCS acts as a stronger silyl donor in an intermediate step, facilitating the derivatization of less reactive or sterically hindered groups and driving the reaction to completion.[11][13]

The reaction for 2-hydroxybutanoic acid proceeds in two steps, derivatizing both the carboxylic acid and the hydroxyl group to form the di-TMS derivative, as shown below:

Figure 1: Silylation of 2-hydroxybutanoic acid with BSTFA.

Experimental Protocol

This protocol provides a self-validating system for the derivatization and analysis of sodium 2-hydroxybutanoate. It is crucial to handle silylating reagents in a moisture-free environment, as they are highly susceptible to hydrolysis.[13]

Required Reagents and Materials

-

Reagents:

-

Sodium 2-hydroxybutanoate standard (Sigma-Aldrich or equivalent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (e.g., Supelco, Thermo Scientific)

-

Pyridine, anhydrous (or other suitable solvent like Acetonitrile or Ethyl Acetate)

-

Hydrochloric Acid (HCl), for acidification

-

Ethyl Acetate, for extraction

-

Sodium Sulfate, anhydrous, for drying

-

Internal Standard (IS), e.g., Sodium 2-hydroxybutyrate-d3[14]

-

Ultrapure water

-

Dry Nitrogen gas

-

-

Apparatus:

-

2 mL GC vials with PTFE-lined screw caps

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

Heating block or oven capable of maintaining 70°C ± 2°C

-

Evaporation system (e.g., nitrogen stream evaporator)

-

GC-MS system with a suitable capillary column

-

Sample Preparation and Extraction

This procedure is designed for aqueous samples (e.g., serum, urine, or prepared standards).

-

Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the sample, quality control, or calibration standard.

-

Internal Standard: Add the internal standard (e.g., 10 µL of a 1 mM 2-hydroxybutyrate-d3 solution) to each tube.

-

Acidification: To protonate the carboxylate, add 30 µL of 5M HCl.[14] Vortex briefly. This step converts the sodium salt to the free acid, which is more readily extracted into an organic solvent.

-

Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL GC vial, avoiding the aqueous layer.

-

Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature or slightly elevated (≤ 40°C). This step is critical; the sample must be completely dry before adding the silylating reagent. [11][13]

Derivatization Procedure

-

Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine (or ethyl acetate) to redissolve the analyte.

-

Silylation: Add 50 µL of BSTFA + 1% TMCS reagent to the vial. An excess of the silylating reagent is recommended to ensure the reaction goes to completion.[9]

-

Reaction: Immediately cap the vial tightly. Vortex for 30 seconds.

-

Heating: Place the vial in a heating block or oven at 70°C for 60 minutes . Reaction times and temperatures can be optimized, but these conditions are robust for most organic acids.[11]

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature before opening.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Note: A reagent blank, containing all components except the analyte, should be prepared and run with each batch to identify any potential contamination.[9]

GC-MS Analysis Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of 2-hydroxybutanoate.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent, Shimadzu, Thermo Scientific, or equivalent | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[15] | A robust, non-polar column suitable for a wide range of derivatized metabolites. |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrated samples to avoid column overload; use Splitless for trace-level analysis. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 70°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 5 min[15] | A temperature gradient is essential for separating the analyte from the solvent front and other components. |

| MS System | Quadrupole, TOF, or Ion Trap | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for GC-MS, producing reproducible fragmentation patterns for library matching.[3] |

| MS Source Temp. | 230°C | Standard source temperature to maintain analyte integrity. |

| MS Quad Temp. | 150°C | Standard quadrupole temperature. |

| Acquisition Mode | Full Scan (m/z 50-550)[16] and/or Selected Ion Monitoring (SIM) | Full Scan for qualitative identification; SIM for enhanced sensitivity and quantitative analysis. |

Data Interpretation: Mass Spectrum of Di-TMS 2-Hydroxybutanoate

The derivatized molecule is 2-(trimethylsilyloxy)butanoic acid, trimethylsilyl ester. Its expected molecular weight is 248.3 g/mol . The EI mass spectrum will show a characteristic fragmentation pattern.

| m/z | Interpretation | Significance |

| 248 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the di-TMS derivative. May be of low abundance. |

| 233 | [M-15]⁺ or [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety. A very common and indicative fragment.[17][18] |

| 219 | [M-29]⁺ or [M-C₂H₅]⁺ | Result of alpha-cleavage (loss of the ethyl group). A highly characteristic and often abundant fragment for this molecule. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in di-TMS derivatives. |

| 117 | [COOSi(CH₃)₃]⁺ | Fragment corresponding to the trimethylsilyl ester group. |

| 73 | [Si(CH₃)₃]⁺ | The base peak or a very abundant ion, characteristic of all TMS derivatives. |

For quantitative analysis using SIM mode, monitoring the ions at m/z 233 and 219 is recommended for high specificity and sensitivity.[14]

References

- Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.

- Smart, N. A., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.

- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.

- MetBioNet. (n.d.).

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

- Jones, J. A., et al. (2006). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 47(5), 1114-1121.

- Ritslaid, K., & Leito, I. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2).

- Bibel, M. (2022, March 9).

- Pierce Biotechnology. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.

- Ramirez, L. S., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 234.

- Almstetter, M. F., et al. (2012). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.

- Allen, K., et al. (2021). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry, 67(Supplement_1).

- Casarrubios, M. A., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. Molecules, 27(6), 1889.

- Supelco. (n.d.).

- Raitanen, J-E. (2017, March 23). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?

- Kchouri, F., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)

- Patel, R. (2021). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville.

- Svoronos, P. (2023, August 29).

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

- Gall, W. E., et al. (2010).

- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ORBilu - University of Luxembourg.

- Martin, K. J., & Iwabuchi, D. (2001). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 49(8), 3629-3634.

- D'Archivio, A. A., et al. (2018). Derivatization steps prior to GC–MS analysis: a Silylation reactions... Food Chemistry, 240, 1051-1058.

- Casarrubios, M. A., et al. (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. PubMed.

- Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16362-16370.

- Baron, M. G., et al. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org.

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Ovidius University Annals of Chemistry.

- Quach, A., & Linder, S. W. (2007). GC MS Analysis of gamma-Hydroxybutyric Acid Analogs. A Forensic Chemistry Experiment.

- D'Amours, C., & Authier, S. (2015). Beta-Hydroxybutyric Acid (BHB) Quantification by GC-MS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. weber.hu [weber.hu]

- 7. gcms.cz [gcms.cz]

- 8. Silylation - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. metbio.net [metbio.net]

- 17. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchportal.lih.lu [researchportal.lih.lu]

Application Note: Advanced HPLC Strategies for the Separation of Hydroxybutyrate Isomers

This Application Note is structured to provide a comprehensive, modular guide for the separation of hydroxybutyrate isomers. It moves beyond a standard template to address the specific chemical challenges posed by these analytes: lack of chromophores, structural similarity, and chirality.

Executive Summary & Strategic Overview

Hydroxybutyrates (HB) exist as three distinct positional isomers—2-hydroxybutyrate (2-HB) , 3-hydroxybutyrate (3-HB) , and 4-hydroxybutyrate (4-HB/GHB) —each with unique biological significance. 3-HB is a primary ketone body; 2-HB is an emerging biomarker for insulin resistance; and 4-HB is a neurotransmitter and controlled substance. Furthermore, 3-HB exists as D- and L-enantiomers, which have distinct metabolic pathways.

Separating these isomers is analytically challenging due to:

-

Lack of Chromophores: Native hydroxybutyrates do not absorb UV light well above 210 nm.

-

Structural Similarity: Positional isomers have similar pKa values and polarities.

-

Lactonization: 4-HB (GHB) spontaneously converts to

-butyrolactone (GBL) under acidic conditions.

This guide provides three distinct protocols tailored to specific research needs:

| Protocol | Target Analytes | Matrix | Primary Mechanism | Sensitivity |

| A | Positional Isomers (2, 3, 4-HB) | Urine, Fermentation Broth | Ion Exclusion (IEC) | |

| B | Enantiomers (D vs L-3-HB) | Plasma, Tissue | Chiral Derivatization + RP-HPLC | nM range (Fluorescence) |

| C | Forensic GHB (4-HB) | Beverages, Biofluids | RP-HPLC (GBL conversion control) | High (MS or UV) |

Decision Logic for Method Selection

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on isomer type and sensitivity requirements.

Protocol A: Separation of Positional Isomers by Ion Exclusion Chromatography (IEC)

Best for: Quantifying 2-HB, 3-HB, and 4-HB in urine, culture media, or fermentation broths where concentrations are moderate to high (>10 µM).

Principle

IEC separates organic acids based on Donnan exclusion and hydrophobic adsorption .

-

Donnan Exclusion: Fully ionized species (strong acids) are excluded from the negatively charged resin pores and elute first.

-

Size/Hydrophobicity: Weak acids (like HBs) are partially protonated at low pH, allowing them to enter the pores. Separation is achieved by differences in pKa and hydrophobic interaction with the styrene-divinylbenzene backbone.

Reagents & Equipment[1][2]

-

Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Metrohm Metrosep Organic Acids.

-

Guard Column: Micro-Guard Cation H+.

-

Mobile Phase: 5 mM Sulfuric Acid (

) in HPLC-grade water.-

Note: Degas thoroughly to prevent baseline noise in RI detection.

-

-

Detector: UV at 210 nm (primary) and Refractive Index (RI) (secondary/confirmatory).

Step-by-Step Procedure

-

Preparation: Filter samples through a 0.22 µm PVDF filter. If protein-rich, perform acid precipitation (add 10% volume of 1M HClO4, vortex, centrifuge, neutralize if necessary, though IEC tolerates acidic samples well).

-

System Setup:

-

Flow Rate: 0.6 mL/min (Isocratic).

-

Column Temperature: 50°C (Critical: Higher temp improves mass transfer and peak shape for organic acids).

-

Injection Volume: 20 µL.

-

-

Run: Equilibrate column with 5 mM

for 1 hour. Inject standards. -

Elution Order (Typical):

-

Void Volume (Strong acids/Salts): ~5-6 min

-

2-Hydroxybutyrate: ~11.5 min

-

3-Hydroxybutyrate: ~12.2 min

-

4-Hydroxybutyrate (GHB): ~14.5 min

-

Note: 4-HB elutes later due to slightly higher hydrophobicity and pKa differences.

-

Data Analysis

Quantify using peak area.

-

Linearity: 0.1 mM – 50 mM.

-

Interference: Fumarate or maleate may co-elute; verify with RI detector ratio if suspected.

Protocol B: High-Sensitivity Chiral Separation (D- vs L-3-HB)